molecular formula C16H14N2O3 B287035 2-(1,2-benzisoxazol-3-yl)-N-(4-methoxyphenyl)acetamide

2-(1,2-benzisoxazol-3-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B287035
M. Wt: 282.29 g/mol
InChI Key: YNUCFOWDSSOCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-benzisoxazol-3-yl)-N-(4-methoxyphenyl)acetamide, also known as BIA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In

Scientific Research Applications

2-(1,2-benzisoxazol-3-yl)-N-(4-methoxyphenyl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2-(1,2-benzisoxazol-3-yl)-N-(4-methoxyphenyl)acetamide has been found to have neuroprotective effects, which may make it useful in the development of new treatments for these diseases.
2-(1,2-benzisoxazol-3-yl)-N-(4-methoxyphenyl)acetamide has also been studied for its potential use in cancer research. It has been found to have anti-cancer properties, making it a promising candidate for further study as a potential treatment for cancer.

Mechanism of Action

The mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-(4-methoxyphenyl)acetamide is not yet fully understood. However, it has been found to interact with a variety of proteins and enzymes in the body, including the chaperone protein Hsp90 and the enzyme histone deacetylase 6 (HDAC6). These interactions may be responsible for the compound's neuroprotective and anti-cancer effects.
Biochemical and Physiological Effects:
2-(1,2-benzisoxazol-3-yl)-N-(4-methoxyphenyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects. 2-(1,2-benzisoxazol-3-yl)-N-(4-methoxyphenyl)acetamide has also been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for further study as a potential cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,2-benzisoxazol-3-yl)-N-(4-methoxyphenyl)acetamide in lab experiments is that it has been found to have low toxicity levels. This makes it a safer compound to work with than many other chemicals that are used in scientific research. However, one limitation of using 2-(1,2-benzisoxazol-3-yl)-N-(4-methoxyphenyl)acetamide is that it is not yet fully understood how it interacts with the body. Further research is needed to fully understand the compound's mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on 2-(1,2-benzisoxazol-3-yl)-N-(4-methoxyphenyl)acetamide. One area of interest is in the development of new treatments for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2-(1,2-benzisoxazol-3-yl)-N-(4-methoxyphenyl)acetamide's neuroprotective effects make it a promising candidate for further study in this area.
Another potential future direction for research is in the development of new cancer treatments. 2-(1,2-benzisoxazol-3-yl)-N-(4-methoxyphenyl)acetamide's anti-cancer properties make it a promising candidate for further study as a potential cancer treatment.
In addition to these areas of research, there is also potential for 2-(1,2-benzisoxazol-3-yl)-N-(4-methoxyphenyl)acetamide to be studied in other areas, such as in the development of new treatments for inflammatory diseases and autoimmune disorders.
Conclusion:
In conclusion, 2-(1,2-benzisoxazol-3-yl)-N-(4-methoxyphenyl)acetamide is a promising compound that has been studied for its potential use in scientific research. Its neuroprotective and anti-cancer effects make it a promising candidate for further study in the development of new treatments for neurodegenerative diseases and cancer. While further research is needed to fully understand the compound's mechanism of action and potential side effects, 2-(1,2-benzisoxazol-3-yl)-N-(4-methoxyphenyl)acetamide has the potential to be a valuable tool in the development of new treatments for a variety of diseases.

Synthesis Methods

2-(1,2-benzisoxazol-3-yl)-N-(4-methoxyphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-amino-2-benzisoxazole with 4-methoxybenzoyl chloride. This reaction yields 2-(1,2-benzisoxazol-3-yl)-N-(4-methoxyphenyl)acetamide as a white crystalline solid. Other methods of synthesis have also been explored, including the use of palladium-catalyzed coupling reactions.

properties

Product Name

2-(1,2-benzisoxazol-3-yl)-N-(4-methoxyphenyl)acetamide

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C16H14N2O3/c1-20-12-8-6-11(7-9-12)17-16(19)10-14-13-4-2-3-5-15(13)21-18-14/h2-9H,10H2,1H3,(H,17,19)

InChI Key

YNUCFOWDSSOCCP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CC2=NOC3=CC=CC=C32

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=NOC3=CC=CC=C32

Origin of Product

United States

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